Riviciclib - 920113-03-7

Riviciclib

Catalog Number: EVT-281060
CAS Number: 920113-03-7
Molecular Formula: C21H21Cl2NO5
Molecular Weight: 438.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Riviciclib hydrochloride is a promising pharmacological agent that has garnered attention for its potential antineoplastic activity. As a cyclin-dependent kinase (CDK) inhibitor, riviciclib hydrochloride targets specific kinases involved in cell cycle regulation and cellular proliferation, which are critical processes in the development and progression of cancer. This compound represents a significant advancement in the field of cancer therapy, offering a targeted approach to disrupt the uncontrolled growth of tumor cells23.

Flavones

Relevance: Structurally, flavones share a common backbone with riviciclib hydrochloride. This shared backbone classifies riviciclib hydrochloride as a member of the flavone chemical class. [, ]

Cyclin Dependent Kinase (CDK) Inhibitors

Relevance: Riviciclib hydrochloride exerts its anticancer activity by selectively binding to and inhibiting specific CDKs, most notably CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1. [, ] This shared mechanism of action, targeting CDKs, identifies these inhibitors as structurally related to riviciclib hydrochloride.

Applications in Various Fields

Cancer Therapy

The primary application of riviciclib hydrochloride is in the field of oncology, where its CDK inhibitory activity can be leveraged to treat various types of cancer. By inducing cell cycle arrest and apoptosis in tumor cells, riviciclib hydrochloride has the potential to significantly reduce tumor growth and proliferation. Clinical studies and case reports are needed to further elucidate the efficacy and safety profile of this compound in cancer patients, as well as to determine the optimal dosing strategies23.

Rheumatology

Although riviciclib hydrochloride is primarily investigated for its antineoplastic properties, the understanding of CDKs in the regulation of inflammatory processes suggests potential implications for rheumatology. Similar to how hydroxychloroquine and chloroquine are used in rheumatic diseases due to their immunomodulatory effects, future research may explore whether CDK inhibitors like riviciclib could offer new therapeutic avenues for conditions such as rheumatoid arthritis and systemic lupus erythematosus1.

Drug Development

The study of riviciclib hydrochloride contributes to the broader field of drug development by providing insights into the design of selective kinase inhibitors. The knowledge gained from the mechanism of action and therapeutic applications of riviciclib can inform the development of more potent and specific drugs that target cellular pathways involved in disease pathogenesis. This could lead to the creation of a new generation of medications with improved efficacy and reduced adverse effects23.

Source and Classification

Riviciclib is synthesized from flavone derivatives and belongs to the class of compounds known as flavonoids. It is categorized under the broader category of antineoplastic agents due to its application in cancer treatment. The compound has been studied extensively for its pharmacological properties and potential therapeutic applications in oncology .

Synthesis Analysis

The synthesis of Riviciclib involves several key steps:

  1. Formation of the Flavone Core: This initial step typically involves the cyclization of appropriate precursors under acidic or basic conditions. The choice of conditions can significantly influence the yield and purity of the flavone core.
  2. Introduction of the Chlorophenyl Group: This is achieved through a Friedel-Crafts acylation reaction, where a chlorophenyl moiety is introduced into the flavone structure.
  3. Attachment of the Pyrrolidinyl Group: This step employs nucleophilic substitution reactions using pyrrolidine derivatives to attach the pyrrolidinyl group to the flavone core.
  4. Optimization for Industrial Production: For large-scale production, methods are optimized for high yields and efficient purification techniques, ensuring stringent quality control measures are in place .

Technical Parameters

  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing each step.
  • Common reagents include chlorinated solvents for Friedel-Crafts reactions and various bases for nucleophilic substitutions.
Molecular Structure Analysis

Riviciclib has a molecular formula of C21H20ClNO5C_{21}H_{20}ClNO_5 and a molecular weight of approximately 401.8 g/mol. Its structure features a flavone backbone with specific substitutions that enhance its biological activity:

  • Core Structure: The flavone core consists of two aromatic rings connected by a carbonyl group.
  • Substituents: The presence of a chlorophenyl group and a pyrrolidinyl group significantly contributes to its inhibitory activity against CDKs.

Structural Data

  • Molecular Geometry: Riviciclib exhibits a planar structure typical of flavonoids, which facilitates interactions with biological targets.
  • Computational Analysis: Molecular docking studies have shown that Riviciclib binds effectively to the ATP-binding sites of CDKs, suggesting a competitive inhibition mechanism .
Chemical Reactions Analysis

Riviciclib undergoes various chemical reactions that can modify its structure and potentially alter its biological activity:

  1. Oxidation: Riviciclib can be oxidized under specific conditions to form hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups on Riviciclib, using agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic and electrophilic substitutions can introduce different substituents on the flavone core, enhancing its pharmacological profile.

Reaction Conditions

  • Oxidation Conditions: Typically performed in aqueous or organic solvents at controlled temperatures.
  • Substitution Conditions: Often carried out in polar aprotic solvents to facilitate nucleophilic attack.
Mechanism of Action

Riviciclib functions primarily as an inhibitor of cyclin-dependent kinases, which play crucial roles in regulating the cell cycle:

  • Target Kinases: It selectively inhibits CDK4-cyclin D1, CDK1-cyclin B, and CDK9-cyclin T1 with IC50 values of 63 nmol/L, 79 nmol/L, and 20 nmol/L respectively .
  • Cell Cycle Regulation: By inhibiting these kinases, Riviciclib prevents the phosphorylation of retinoblastoma protein (pRb), thereby blocking the transition from G1 to S phase in cancer cells.

Biological Impact

  • Apoptosis Induction: The inhibition of CDKs leads to increased apoptosis in tumor cells, making Riviciclib effective against both sensitive and resistant cancer types.
  • Transcriptional Regulation: Inhibition of CDK9 also affects transcriptional regulation by preventing RNA polymerase II phosphorylation, further contributing to its anticancer effects .
Physical and Chemical Properties Analysis

Riviciclib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to strong bases or oxidizing agents.
  • Melting Point: Specific melting point data are not widely published but can be determined through experimental methods.

Analytical Techniques

  • Spectroscopic Methods: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to characterize Riviciclib's structure and purity.
  • Chromatography: High-performance liquid chromatography (HPLC) is used for purity analysis during synthesis.
Applications

Riviciclib's primary application lies within oncology as a potential therapeutic agent:

  • Cancer Treatment: It has shown efficacy against various cancer cell lines, including those resistant to traditional chemotherapeutics.
  • Combination Therapy Potential: Riviciclib may enhance the effectiveness of other treatments when used in combination with agents like gemcitabine or cisplatin .
  • Research Tool: As a selective CDK inhibitor, it serves as an important tool for studying cell cycle regulation and related pathways in cancer biology.

Properties

CAS Number

920113-03-7

Product Name

Riviciclib

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride

Molecular Formula

C21H21Cl2NO5

Molecular Weight

438.3 g/mol

InChI

InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1

InChI Key

OOVTUOCTLAERQD-OJMBIDBESA-N

SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Synonyms

2-(2-Chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methyl-3-pyrrolidinyl]-4H-1-benzopyran-4-one Hydrochloride; 2-(2-chlorophenyl)-5,7-dihydroxy-8-((2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl)-4H-chromen-4-one Hydrochloride

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.